molecular formula C18H25ClN2O2 B2789547 [(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride CAS No. 2418596-53-7

[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride

Cat. No. B2789547
M. Wt: 336.86
InChI Key: SKTWNUYPPNLUSP-IDVLALEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and odor if applicable.



Synthesis Analysis

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Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the molecular structure.



Chemical Reactions Analysis

Chemical reactions analysis involves studying how the compound reacts with other substances. This includes understanding the mechanism of the reaction, the products formed, and the conditions required for the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, stability, pH, etc.


Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound and the potential hazards it may pose. This information is usually available in the Material Safety Data Sheet (MSDS) of the compound.


Future Directions

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properties

IUPAC Name

[(3S,4R)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2.ClH/c19-16-11-20(10-15(16)12-8-9-12)18(21)14-6-1-2-7-17(14)22-13-4-3-5-13;/h1-2,6-7,12-13,15-16H,3-5,8-11,19H2;1H/t15-,16+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTWNUYPPNLUSP-IDVLALEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=CC=CC=C2C(=O)N3CC(C(C3)N)C4CC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)OC2=CC=CC=C2C(=O)N3C[C@H]([C@@H](C3)N)C4CC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride

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